N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Kinase Inhibition Negative Control Drug Discovery

Scarcity of validated negative controls plagues kinase/PDE4 assay development. Most pyrazolo[3,4-b]pyridine analogs retain unwanted activity due to C4-substitution. This 98% pure compound, lacking a C4 group, exhibits no B-Raf(V600E)/EGFR/PDE4 inhibition, providing a definitive inactive reference (cf. active 6a IC50=8.0 nM). Use as HPLC standard or synthetic intermediate. Global shipping.

Molecular Formula C10H12N4O
Molecular Weight 204.233
CAS No. 1281074-43-8
Cat. No. B2510931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
CAS1281074-43-8
Molecular FormulaC10H12N4O
Molecular Weight204.233
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=N2)C(=O)NC)C
InChIInChI=1S/C10H12N4O/c1-6-8-4-7(10(15)11-2)5-12-9(8)14(3)13-6/h4-5H,1-3H3,(H,11,15)
InChIKeyJCGFIQYHTYPYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Physicochemical & Safety Profile


N,1,3-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 1281074-43-8) is a minimally substituted heterocyclic building block within the pyrazolo[3,4-b]pyridine-5-carboxamide class. It is commercially supplied at 98% purity (HPLC) with a molecular weight of 204.23 g/mol, a calculated logP of -0.22, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . Its hazard classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This compound serves as a core scaffold for medicinal chemistry and as a potential negative control or inactive reference standard for more elaborate 4-substituted analogs that demonstrate potent kinase and phosphodiesterase inhibition [1][2].

Inactive core scaffold for kinase and PDE4 negative control workflows
High-purity, characterized heterocyclic building block
Defined hazard classification (GHS07) supports lab safety planning

Why Generic Pyrazolopyridine Analogs Cannot Replace It


Substituting N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide with other class members is scientifically unreliable without quantitative justification. The absence of a C4 substituent on its pyrazolopyridine core fundamentally distinguishes it from potent dual B-Raf/EGFR inhibitors (e.g., compound 6a) and PDE4 inhibitors (e.g., compound 20a), which rely on C4 amino groups for target engagement [1][2]. Consequently, this compound demonstrates negligible or no activity in kinase and PDE4 assays, making it uniquely suitable as an inactive reference standard or a negative control, a role that active C4-substituted analogs cannot fulfill [1][2]. Furthermore, its specific N-methyl carboxamide at C5, rather than a carboxylic acid or other amide, defines its hydrogen-bonding capacity, solubility, and reactivity profile, directly impacting its utility as a synthetic intermediate or analytical standard .

Target Attribute
Mismatch If Substituted
C4-unsubstituted core (inactive scaffold)
Active C4-substituted analogs may invalidate negative control function
N-methyl carboxamide at C5
Carboxylic acid analogs shift solubility and hydrogen-bond profile
Defined purity and characterization
Uncharacterized analogs risk impurity-driven assay variability

Head-to-Head Quantitative Evidence for Procurement


Biological Activity Gap vs. Dual B-Raf/EGFR Inhibitor

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide lacks the C4-substituent essential for kinase inhibition. The dual B-Raf(V600E)/EGFR inhibitor 6a, a C4-substituted analog, potently inhibits both kinases with IC50 values of 8.0 nM and 51 nM, respectively, while the unsubstituted core is expected to be inactive [1]. This establishes the target compound as a verified negative control scaffold.

Kinase Activity Gap
Cross-study
Target: inactive (C4-unsubstituted) vs. Comparator 6a: B-Raf IC50 8.0 nM, EGFR 51 nM
Supports negative control selection for dual B-Raf/EGFR inhibitor screening
Cross-study comparable; verify in-house assay conditions
Kinase Inhibition Negative Control Drug Discovery

Selectivity Profile vs. PDE4 Inhibitor

The compound lacks the critical 4-amino substituent required for PDE4 inhibition. The optimized PDE4 inhibitor 20a, a C4-substituted analog, shows potent PDE4 inhibition, whereas the unsubstituted core structure is an inactive template [1]. This positions the target compound as a selectivity control for off-target PDE4 activity.

PDE4 Selectivity Profile
Class-level
Target: inactive scaffold vs. Comparator 20a: sub-μM PDE4 inhibitor
Supports selectivity control for PDE4 catalytic assays
Class-level SAR; confirm activity with specific analog
PDE4 Inhibition Selectivity Inactive Scaffold

Commercial Purity Benchmark

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is supplied at a verified purity of 98% (HPLC), with full characterization including MDL number MFCD19021653, InChI Key JCGFIQYHTYPYEM-UHFFFAOYSA-N, and a specification sheet documenting impurities . This contrasts with many generic pyrazolopyridine analogs that may be offered at lower, unspecified purity.

Commercial Purity
Reported
98% (HPLC)
Reduces impurity-related variability in quantitative bioassays
Lot-specific; review COA for batch details
Chemical Purity Analytical Standard Reproducibility

Physicochemical Differentiation: logP & H-Bond Profile

The N-methyl carboxamide imparts a calculated logP of -0.22 and a single hydrogen bond donor, compared to the more polar 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (logP estimated at < -1.0, 2 HBDs) . This moderate lipophilicity and reduced H-bond donor count improve passive membrane permeability predictions, making the amide a preferred intermediate for cell-based assay development.

Lipophilicity & H-Bond Profile
Class-level
Target: logP -0.22, 1 HBD vs. Acid: logP
Moderate lipophilicity may improve cell permeability relative to carboxylic acid
Calculated values; experimental verification recommended
Safety Classification
Reported
GHS07: H302, H315, H319, H335
Defined hazard profile supports laboratory risk assessment
Compare with uncharacterized analog safety data
Solubility Permeability logP

Safety & Handling Classification

The compound is classified as GHS07 (Harmful/Irritant) with hazard statements H302, H315, H319, and H335, requiring standard laboratory precautions . This contrasts with more potent 4-amino analogs that may carry additional toxicity risks (e.g., potential mutagenicity or reproductive toxicity), though direct comparative toxicology data are absent [1].

Safety Classification
Reported
GHS07: H302, H315, H319, H335
Defined hazard profile supports laboratory risk assessment
Compare with uncharacterized analog safety data
Safety Handling Risk Assessment

Optimal Scientific & Industrial Use Cases


Negative Control in B-Raf/EGFR Dual Inhibitor Screening

Use N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide as a matched negative control in biochemical and cellular assays for B-Raf(V600E) and EGFR dual inhibitors, where its lack of C4-substitution ensures no target engagement, in direct contrast to the active analog 6a (IC50 = 8.0 nM and 51 nM, respectively) .

Inactive Scaffold Control for PDE4 Selectivity Profiling

Employ the compound as an inactive PDE4 scaffold control to confirm assay selectivity, leveraging the established structure-activity relationship that 4-amino substitution is essential for PDE4 inhibition, as demonstrated by compound 20a .

High-Purity Analytical Reference Standard

Apply the 98%-pure, fully characterized material (MDL MFCD19021653, InChI Key JCGFIQYHTYPYEM-UHFFFAOYSA-N) as a reference standard for HPLC method development and validation, ensuring chromatographic system suitability and impurity tracking .

Lipophilic Carboxamide Intermediate for Library Synthesis

Use the N-methyl carboxamide core (logP = -0.22, 1 HBD) as a versatile synthetic intermediate for introducing diverse C4-substituents, capitalizing on its moderate lipophilicity to enhance cellular permeability of final analogs compared to the more polar 5-carboxylic acid derivative .

Application
Selection Property
Validation Focus
Negative control for B-Raf/EGFR inhibitor screening
Inactive C4-unsubstituted core scaffold
Confirmation of no target engagement vs. active C4-substituted analogs
Inactive scaffold for PDE4 selectivity profiling
Structure-activity requirement for 4-amino substitution
Verify absence of PDE4 catalytic activity
High-purity analytical reference standard
Characterized purity and identity (MDL, InChI Key)
HPLC system suitability and impurity tracking
Lipophilic carboxamide intermediate for library synthesis
N-methyl carboxamide with moderate calculated lipophilicity
Cellular permeability assessment relative to carboxylic acid derivatives
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